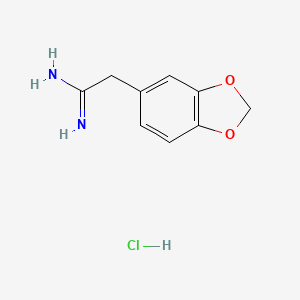

2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride

Description

2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride is a chemical compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring The ethanimidamide group is attached to the benzodioxole ring, and the compound is in its hydrochloride salt form

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)ethanimidamide;hydrochloride |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7;/h1-3H,4-5H2,(H3,10,11);1H |

InChI Key |

OKBSXRSQCDZBQA-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-(2H-1,3-benzodioxol-5-yl)ethanamine with an appropriate amidating agent, such as an isocyanate or a carbodiimide, under suitable reaction conditions. The reaction typically takes place in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .

In industrial production, the synthesis of this compound may involve the use of large-scale reactors and automated processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically leads to the formation of carboxylic acid derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can convert the ethanimidamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanimidamide group is replaced by other nucleophiles, such as halides or alkoxides. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may have applications in the development of new drugs for various diseases.

Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use. For example, in medicinal applications, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride can be compared with other benzodioxole derivatives, such as:

2-(2H-1,3-benzodioxol-5-yl)ethanol: This compound has a similar benzodioxole ring but differs in the functional group attached to the ethyl chain. It is used in organic synthesis and has different chemical properties and applications.

2-(2H-1,3-benzodioxol-5-yl)ethanamine: This compound has an amine group instead of an ethanimidamide group. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzodioxole moiety, which is known for enhancing biological activity through various interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with a benzodioxole structure often exhibit significant biological activities , including:

- Anticancer properties : Several studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation by disrupting microtubule dynamics.

- Antimicrobial effects : Compounds containing benzodioxole have been reported to possess antimicrobial activity against various pathogens.

- Neuroprotective effects : There is emerging evidence suggesting that these compounds may protect neuronal cells from damage.

The biological activities of this compound are attributed to several mechanisms:

- Microtubule Depolymerization : Similar compounds have been shown to interfere with microtubule assembly, leading to apoptosis in cancer cells.

- Interaction with Enzymes : The compound may act as an inhibitor for certain enzymes involved in cancer progression or microbial growth.

- Receptor Modulation : It may interact with specific receptors in the central nervous system, contributing to its neuroprotective effects.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Activity : Research conducted by Aydogan et al. (2001) demonstrated that benzodioxole derivatives exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : In a study focused on neurodegenerative diseases, compounds containing the benzodioxole structure were shown to reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Data Table: Comparative Biological Activities

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| This compound | Benzodioxole moiety | Anticancer, Antimicrobial | Potential neuroprotective effects |

| 4-(benzothiazol) pyrimidinamine | Contains thiazole | Antimicrobial | Different heterocycle |

| 6-(1,3-benzodioxol) pyrimidinamine | Benzodioxole and pyrimidine | Anticancer | Lacks thiophene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.